N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines a furan ring with a benzothiadiazole moiety.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . Some furan derivatives have shown potent anticancer activities against certain cell lines, suggesting they might be inhibitors of the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
For instance, some furan derivatives have been found to inhibit EGFR, a receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Biochemical Pathways
For instance, some furan derivatives have been found to inhibit the EGFR pathway, which plays a crucial role in cell growth and proliferation .
Pharmacokinetics
For instance, they are known to be readily absorbed and distributed in the body .
Result of Action
For instance, some furan derivatives have been found to inhibit the growth of certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the condensation of furan-2-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is often maintained around 80-100°C .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan and benzothiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde derivatives: Known for their antimicrobial and anticancer properties.
Benzothiadiazole derivatives: Widely studied for their electronic and optical properties.
Uniqueness
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of the furan and benzothiadiazole moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCAPSCVNXOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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